molecular formula C10H14ClNO3S B8039661 (4-chlorophenyl) N,N-diethylsulfamate

(4-chlorophenyl) N,N-diethylsulfamate

Cat. No.: B8039661
M. Wt: 263.74 g/mol
InChI Key: IQIOIXCDDUZFJQ-UHFFFAOYSA-N
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Description

(4-chlorophenyl) N,N-diethylsulfamate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. The compound is characterized by its molecular structure, which includes a sulfonate group, a chlorophenyl group, and diethyl groups. This structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylsulfamic acid 4-chlorophenyl ester typically involves the reaction of 4-chlorophenol with diethyl sulfamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Common reagents used in this synthesis include sulfur trioxide and diethylamine .

Industrial Production Methods

In an industrial setting, the production of diethylsulfamic acid 4-chlorophenyl ester is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl) N,N-diethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted phenyl esters. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

(4-chlorophenyl) N,N-diethylsulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethylsulfamic acid 4-chlorophenyl ester exerts its effects involves interactions with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl) N,N-diethylsulfamate is unique due to the combination of its sulfonate, chlorophenyl, and diethyl groups. This unique structure imparts specific chemical properties that make it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .

Properties

IUPAC Name

(4-chlorophenyl) N,N-diethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-3-12(4-2)16(13,14)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOIXCDDUZFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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